molecular formula C17H14N2O4 B15016783 N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide

N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide

Cat. No.: B15016783
M. Wt: 310.30 g/mol
InChI Key: XMVNCORYPHJXQR-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a chemical compound with the molecular formula C17H15NO4 It is known for its unique structure, which includes a methoxyphenyl group and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide typically involves the reaction of 2-methoxybenzylamine with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from 70°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is unique due to its combination of the methoxyphenyl group and the dioxoisoindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)-1,3-dioxoisoindol-5-yl]acetamide

InChI

InChI=1S/C17H14N2O4/c1-10(20)18-11-7-8-12-13(9-11)17(22)19(16(12)21)14-5-3-4-6-15(14)23-2/h3-9H,1-2H3,(H,18,20)

InChI Key

XMVNCORYPHJXQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC

Origin of Product

United States

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